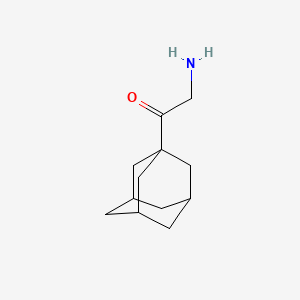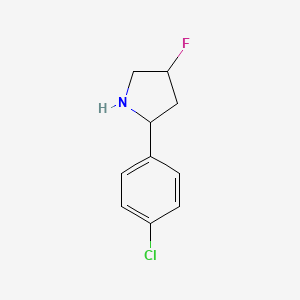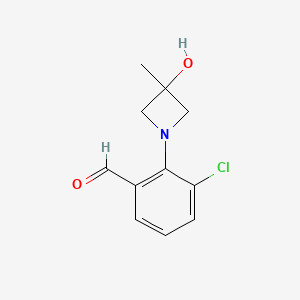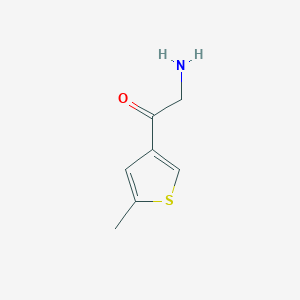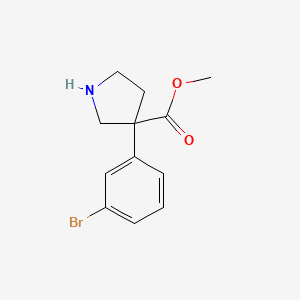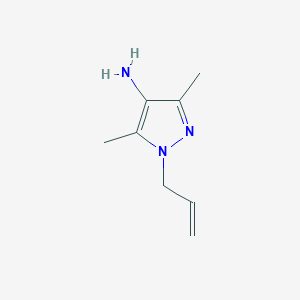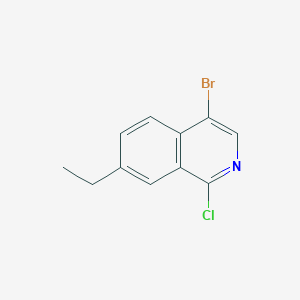
4-Bromo-1-chloro-7-ethylisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-1-chloro-7-ethylisoquinoline is an organic compound with the molecular formula C11H9BrClN. It belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and applications in various fields of science and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-chloro-7-ethylisoquinoline typically involves the halogenation of isoquinoline derivatives. One common method includes the use of palladium-catalyzed reactions. For instance, 2-alkynyl benzyl azides can undergo an electrocyclic reaction catalyzed by palladium to selectively afford 4-bromoisoquinoline derivatives . The reaction conditions often involve the use of PdBr2, CuBr2, and LiBr in acetonitrile (MeCN) as solvents .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, are generally applied.
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromo-1-chloro-7-ethylisoquinoline can undergo various chemical reactions, including:
Substitution Reactions: The presence of bromine and chlorine atoms makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the isoquinoline ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used under mild conditions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted isoquinoline derivatives.
Aplicaciones Científicas De Investigación
4-Bromo-1-chloro-7-ethylisoquinoline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: Isoquinoline derivatives are known for their biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It can be used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Bromo-1-chloro-7-ethylisoquinoline is not well-documented. isoquinoline derivatives generally exert their effects by interacting with various molecular targets, such as enzymes and receptors, leading to alterations in cellular pathways. The specific pathways and targets involved would depend on the particular biological activity being studied .
Comparación Con Compuestos Similares
7-Bromo-1-chloroisoquinoline: This compound shares a similar structure but lacks the ethyl group at the 7-position.
4-Bromoisoquinoline: Lacks the chlorine atom and the ethyl group, making it less substituted.
Uniqueness: 4-Bromo-1-chloro-7-ethylisoquinoline is unique due to the presence of both bromine and chlorine atoms, as well as the ethyl group, which can influence its reactivity and biological activity. These substitutions can enhance its potential as a versatile intermediate in organic synthesis and its applicability in various research fields.
Propiedades
Fórmula molecular |
C11H9BrClN |
|---|---|
Peso molecular |
270.55 g/mol |
Nombre IUPAC |
4-bromo-1-chloro-7-ethylisoquinoline |
InChI |
InChI=1S/C11H9BrClN/c1-2-7-3-4-8-9(5-7)11(13)14-6-10(8)12/h3-6H,2H2,1H3 |
Clave InChI |
BICHYWPHZMHJHW-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC2=C(C=C1)C(=CN=C2Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(Benzyloxy)carbonyl]-4-(carboxymethyl)piperidine-2-carboxylic acid](/img/structure/B13170539.png)
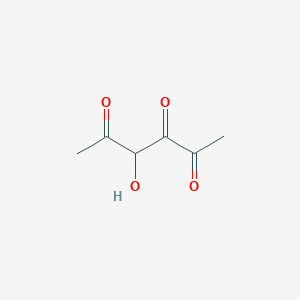
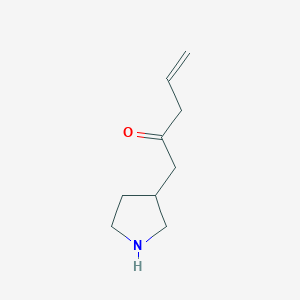
![2-[3-(Dimethylamino)azetidin-1-yl]pyridine-3-carbaldehyde](/img/structure/B13170546.png)
![Methyl4'-(tert-butyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B13170550.png)


